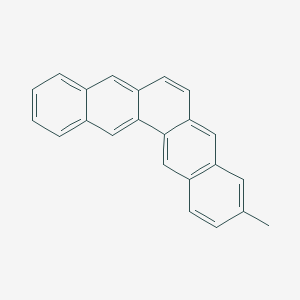
3-Methylpentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentaphene is an organic compound with the molecular formula C23H16 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentaphene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of pentaphene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentaphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methylpentaphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-Methylpentaphene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentaphene: The parent compound without the methyl group.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: Another PAH with three fused benzene rings but a different arrangement.
Uniqueness
3-Methylpentaphene is unique due to the presence of the methyl group, which enhances its reactivity and potential applications. This structural modification can lead to differences in chemical behavior, biological activity, and material properties compared to its parent compound and other similar PAHs.
Propiedades
Número CAS |
113418-29-4 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-methylpentaphene |
InChI |
InChI=1S/C23H16/c1-15-6-7-18-14-23-20(12-21(18)10-15)9-8-19-11-16-4-2-3-5-17(16)13-22(19)23/h2-14H,1H3 |
Clave InChI |
YBAYUXFKCSTQFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC5=CC=CC=C5C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


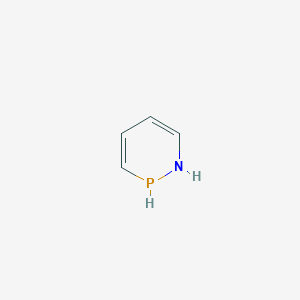
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
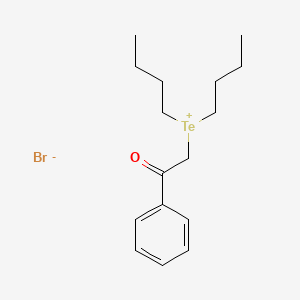

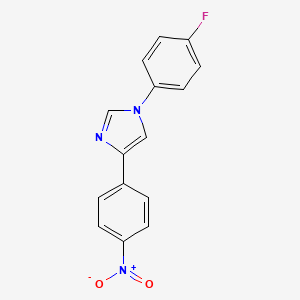
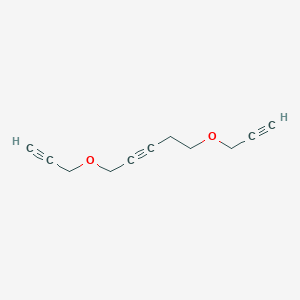
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
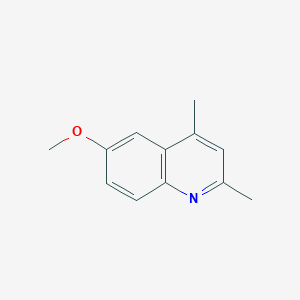
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
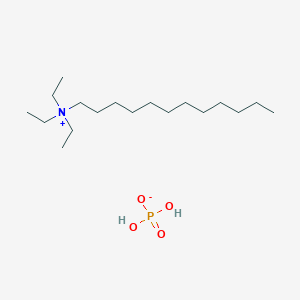

![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

